molecular formula C12H16N2O B12501737 2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine

2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine

Cat. No.: B12501737
M. Wt: 204.27 g/mol
InChI Key: VXTSYGYSDWKLDH-UHFFFAOYSA-N
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Description

2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is a chiral oxazoline-based ligand designed for research applications in asymmetric catalysis. Compounds within this class are integral in facilitating a variety of transition-metal-catalyzed transformations, where the oxazoline ring and the pyridine moiety act as coordinating sites to form stable chiral complexes with metals. The isopropyl group at the 4-position of the dihydrooxazole ring contributes to steric influence, which can be critical in achieving high enantioselectivity in reaction outcomes. The core oxazoline structure is a privileged scaffold in medicinal chemistry and materials science. Researchers can utilize this compound to develop novel synthetic methodologies for producing enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. Its value lies in its potential to induce chirality in target molecules, a key factor in the efficacy and safety of many bioactive compounds. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-propan-2-yl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H16N2O/c1-9(2)11-8-15-12(14-11)7-10-5-3-4-6-13-10/h3-6,9,11H,7-8H2,1-2H3

InChI Key

VXTSYGYSDWKLDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)CC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The oxazoline ring is formed via cyclocondensation of 2-(aminomethyl)pyridine derivatives with isobutyronitrile or its analogs. Zinc chloride (ZnCl₂) catalyzes the reaction by activating the nitrile group for nucleophilic attack by the amino alcohol.

Reaction Scheme :
$$
\text{2-(Aminomethyl)pyridine} + \text{R-C≡N} \xrightarrow{\text{ZnCl}_2, \Delta} \text{2-[(4-R-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine}
$$

Experimental Conditions and Yields

Substrate (R) Catalyst Solvent Temperature (°C) Time (h) Yield (%) Source
Isobutyronitrile ZnCl₂ (20 mol%) Chlorobenzene 110 96 69
Valeronitrile ZnCl₂ (15 mol%) Toluene 100 72 85
Pivalonitrile None Neat 130 48 31

Key Observations :

  • Higher steric bulk in nitriles (e.g., pivalonitrile) reduces reactivity, necessitating prolonged heating.
  • ZnCl₂ significantly improves yields by facilitating imine intermediate formation.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Buchwald-Hartwig Amination

This method constructs the pyridine-oxazoline backbone via coupling aryl halides with preformed oxazoline intermediates.

Example Procedure :

  • Synthesis of 2-pyridyl nitrile :
    React 2-bromopyridine with isopropylmagnesium chloride in THF at −78°C.
  • Oxazoline formation :
    Treat nitrile with (S)-valinol and ZnCl₂ in refluxing chlorobenzene (110°C, 24 h).
  • Cross-coupling :
    Use Pd(OAc)₂/XPhos to couple oxazoline with methyl iodide, yielding 99% enantiomeric excess (ee).

Optimized Conditions :

  • Catalyst: Pd(OAc)₂/XPhos (5 mol%)
  • Base: Cs₂CO₃
  • Solvent: DMF, 80°C, 12 h
  • Yield: 94%

Nickel-Catalyzed Radical Trapping

Nickel complexes enable stereoselective C–C bond formation. For example, stoichiometric (R,R)-iPr-pybox-NiBr₂ achieves 72% diastereomeric excess in alkylation reactions.

Fluorinated Sulfonyl Fluoride-Mediated Cyclization

Perfluorobutanesulfonyl Fluoride (PFBSF) Activation

N-Acylamino alcohols cyclize efficiently using PFBSF and organic bases (e.g., DBU or DIPEA).

Procedure :

  • Dissolve N-(2-hydroxypropyl)-2-picolinamide in CH₂Cl₂.
  • Add PFBSF (1.1 eq) and DBU (1.2 eq) at 22°C.
  • Stir for 5 min, extract with EtOAc, and purify via silica chromatography.

Results :

  • Yield: 93%
  • Purity: >99% (HPLC)

Advantages :

  • Rapid reaction (<10 min vs. 48 h for traditional methods).
  • Tolerates unprotected hydroxyl groups.

Stereoselective Synthesis and Resolution

Chiral Amino Alcohol Precursors

Enantiopure oxazolines are synthesized using (R)- or (S)-valinol. For example:

  • (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is obtained in 99% ee using (S)-valinol and ZnCl₂.
  • Racemic mixtures are resolved via chiral HPLC or enzymatic kinetic resolution.

Diastereomer Crystallization

Salt formation with tartaric acid achieves >98% de for (R,R)- and (S,S)-isomers.

Comparative Analysis of Methods

Method Yield Range (%) Stereoselectivity (ee) Scalability Cost
Cyclocondensation 31–85 70–99 Moderate Low
Pd-Catalyzed Coupling 72–94 95–99 High High
PFBSF Cyclization 85–93 80–95 High Medium
Nickel-Mediated Radical 68–72 60–75 Low High

Recommendations :

  • Industrial scale : Pd-catalyzed coupling balances yield and stereoselectivity.
  • Lab-scale flexibility : PFBSF cyclization offers rapid access to analogs.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxazoles, reduced oxazoles, and various pyridine derivatives .

Scientific Research Applications

(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. The oxazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its specific combination of the isopropyl group, pyridine ring, and oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is C12H16N2OC_{12}H_{16}N_2O with a molecular weight of approximately 204.27 g/mol. The compound features a pyridine ring substituted with an oxazoline moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of oxazoline compounds exhibit notable antimicrobial properties. A study examining similar oxazoline derivatives showed effectiveness against various bacterial strains, suggesting that 2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine may possess similar activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases.

Neuroprotective Properties

Preliminary studies suggest that 2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine may have neuroprotective effects. In cellular models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress and improve cell viability.

The exact mechanism of action for 2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine remains to be fully elucidated. However, the presence of the oxazoline ring is believed to facilitate interactions with biological targets such as enzymes involved in inflammation and microbial resistance.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry reported on the antimicrobial efficacy of oxazoline derivatives. The researchers found that compounds similar to 2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine exhibited significant activity against resistant strains of bacteria.

Study 2: Anti-inflammatory Activity

In a study conducted on murine models of arthritis, administration of the compound resulted in reduced swelling and joint damage. The findings indicate that the compound may modulate inflammatory pathways effectively.

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